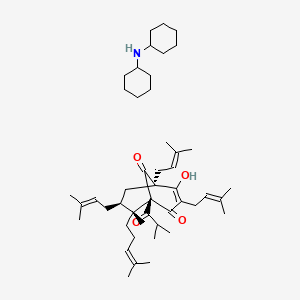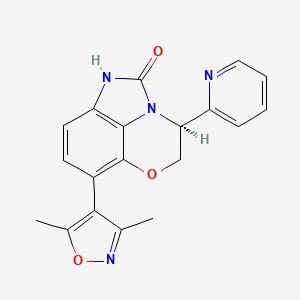
INCB054329
概要
説明
8-ブロモアデニンは、核酸の基本的な構成要素であるアデニンの誘導体です。8-ブロモアデニンでは、アデニン環の8位の水素原子が臭素原子に置き換えられています。 この修飾により、化合物は独自の化学的特性を獲得し、さまざまな科学研究用途で貴重なものとなっています .
科学的研究の応用
8-Bromoadenine has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate the structure and function of nucleic acids.
Medicine: 8-Bromoadenine and its derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of biosensors and diagnostic tools.
準備方法
8-ブロモアデニンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、アデニンの臭素化です。反応は通常、臭素または臭素含有試薬を用い、制御された条件下で行われ、8位での選択的置換が保証されます。 反応は通常、ジメチルスルホキシド(DMSO)またはジメチルホルムアミド(DMF)などの有機溶媒中で高温で行われます .
8-ブロモアデニンの工業生産方法には、収率と純度を最大にするために最適化された反応条件を使用した、大規模な臭素化プロセスが含まれる場合があります。 化合物は、研究および産業用途に必要な品質を達成するために、結晶化またはクロマトグラフィー技術によって精製されることがよくあります .
化学反応の分析
8-ブロモアデニンは、以下を含むさまざまな化学反応を起こします。
置換反応: 8位の臭素原子は、求核置換反応によって他の置換基に置き換えることができます。
酸化と還元: 8-ブロモアデニンは、酸化と還元反応に参加し、その酸化状態を変化させ、異なる誘導体を形成する可能性があります.
環化反応: 化合物は、環化反応を起こして環状誘導体を形成することができ、これらは異なる化学的および生物学的特性を持つ可能性があります.
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンによる求核置換では、8-アミノアデニン誘導体が得られます .
科学研究への応用
8-ブロモアデニンは、以下を含む幅広い科学研究用途を持っています。
化学: 核酸化学の研究や新しい材料の開発に役立つ、さまざまなアデニン誘導体を合成するための前駆体として使用されます.
生物学: 化合物は、生化学研究で、核酸の構造と機能を調査するために使用されます。
医学: 8-ブロモアデニンとその誘導体は、抗ウイルス剤および抗がん剤活性を含む、潜在的な治療用途について研究されています。
作用機序
8-ブロモアデニンの作用機序には、核酸とタンパク質との相互作用が含まれます。8位の臭素置換は、さまざまな分子標的に対する化合物の結合親和性と特異性に影響を与える可能性があります。 たとえば、8-ブロモアデニンは、DNAとRNAと安定な複合体を形成し、その構造と機能に影響を与える可能性があります .
細胞系では、8-ブロモアデニンは、核酸代謝と修復に関与する酵素の活性を調節することができます。 特定の受容体またはタンパク質に結合することにより、細胞シグナル伝達経路を妨害し、細胞応答の変化につながる可能性もあります .
類似の化合物との比較
8-ブロモアデニンは、8位に臭素原子が存在することによって独特であり、独自の化学的および生物学的特性を付与します。類似の化合物には以下が含まれます。
これらの化合物は、アデニン誘導体の汎用性とそのさまざまな科学的用途の可能性を強調しています。
類似化合物との比較
8-Bromoadenine is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical and biological properties. Similar compounds include:
8-Chloroadenine: Similar to 8-Bromoadenine, but with a chlorine atom at the 8th position.
8-Iodoadenine: Contains an iodine atom at the 8th position.
8-Phenylthioadenine: Features a phenylthio group at the 8th position.
These compounds highlight the versatility of adenine derivatives and their potential for diverse scientific applications.
特性
IUPAC Name |
(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPKCDRAAYATL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@H](CO3)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628607-64-6 | |
| Record name | INCB-054329 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


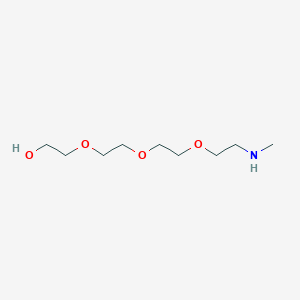

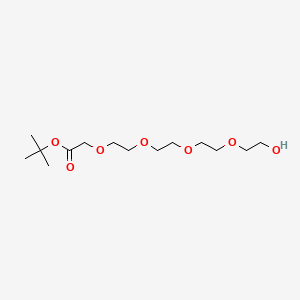
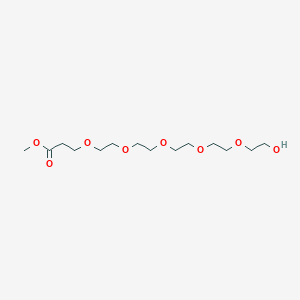


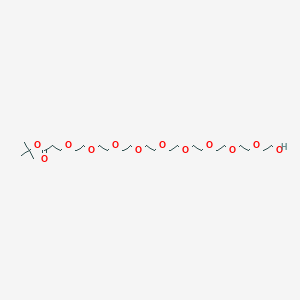

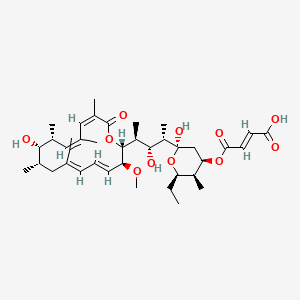
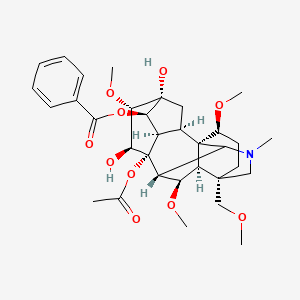
![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)
